1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate
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Overview
Description
1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate is a chemical compound known for its unique structure and properties. It is also referred to as Pyridostigmine impurity A, with the empirical formula C8H10N2O2 and a molecular weight of 166.18
Preparation Methods
The synthesis of 1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate involves several steps and specific reaction conditions. One common synthetic route includes the reaction of pyridine derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction typically requires a base such as triethylamine to facilitate the formation of the carbamate linkage . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced carbamate derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include various substituted pyridine derivatives and carbamate analogs.
Scientific Research Applications
1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by forming stable complexes with the active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved include the inhibition of cholinesterase enzymes, which play a crucial role in neurotransmission .
Comparison with Similar Compounds
1-Oxo-1lambda~5~-pyridin-3-yl dimethylcarbamate can be compared with other similar compounds, such as:
3-Pyridinyl N,N-dimethylcarbamate: Shares a similar structure but differs in the position of functional groups.
3-(1-Oxo-1lambda~5~-pyridin-3-yl)-1,2,4-thiadiazol-5-amine: Contains additional heterocyclic rings, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
124775-33-3 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl) N,N-dimethylcarbamate |
InChI |
InChI=1S/C8H10N2O3/c1-9(2)8(11)13-7-4-3-5-10(12)6-7/h3-6H,1-2H3 |
InChI Key |
AWTBSCZHBNQKEB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC1=C[N+](=CC=C1)[O-] |
Origin of Product |
United States |
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